molecular formula C24H20N2O2 B11494106 N-(2,6-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-(2,6-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B11494106
M. Wt: 368.4 g/mol
InChI Key: VMOVYTLLFLVVNP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an indole moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the introduction of the phenyl group and the acetamide moiety. Common reagents used in these reactions include indole, phenyl bromide, and acetic anhydride. The reaction conditions usually involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide: shares structural similarities with other indole derivatives and phenylacetamides.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Phenylacetamide: A simpler compound with a phenyl group and an acetamide moiety.

Uniqueness

What sets this compound apart is its combination of the indole and phenylacetamide structures, which may confer unique chemical and biological properties

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C24H20N2O2/c1-15-9-8-10-16(2)21(15)26-24(28)23(27)20-18-13-6-7-14-19(18)25-22(20)17-11-4-3-5-12-17/h3-14,25H,1-2H3,(H,26,28)

InChI Key

VMOVYTLLFLVVNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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